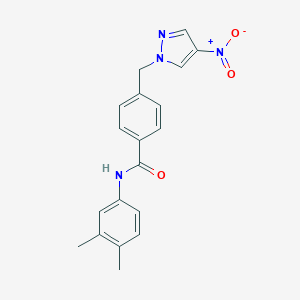methanone](/img/structure/B213934.png)
[2-(2-Ethoxyphenyl)-4-quinolyl](piperidino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2-Ethoxyphenyl)-4-quinolyl](piperidino)methanone, commonly known as EPM, is a synthetic compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications. EPM belongs to the class of quinoline derivatives and is known for its unique chemical and pharmacological properties.
作用机制
The exact mechanism of action of EPM is not yet fully understood. However, it has been suggested that EPM exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. EPM has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. EPM has also been found to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
EPM has been found to exhibit significant biochemical and physiological effects. It has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. EPM has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, EPM has been found to exhibit neuroprotective activity by reducing the production of reactive oxygen species and inhibiting the activity of AChE.
实验室实验的优点和局限性
EPM has several advantages as a research tool. It is relatively easy to synthesize and has a high yield. EPM is also stable and can be stored for long periods without significant degradation. However, there are also some limitations to using EPM in lab experiments. EPM is not water-soluble, which can limit its use in certain experiments. Additionally, the exact mechanism of action of EPM is not yet fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on EPM. One area of research could focus on further elucidating the mechanism of action of EPM. This could involve studying the effects of EPM on various cellular processes and identifying the specific enzymes and proteins that are affected by EPM. Another area of research could focus on exploring the potential therapeutic applications of EPM in the treatment of neurodegenerative diseases. This could involve conducting preclinical studies to evaluate the safety and efficacy of EPM in animal models of neurodegenerative diseases. Finally, future research could focus on developing new derivatives of EPM with improved pharmacological properties.
合成方法
EPM can be synthesized by the reaction of 2-ethoxyaniline with 4-chloro-3-formylquinoline in the presence of piperidine. The reaction results in the formation of EPM as a yellow crystalline solid with a high yield.
科学研究应用
EPM has been extensively studied for its potential applications in the field of pharmacology. It has been found to exhibit significant antitumor, antioxidant, and anti-inflammatory properties. EPM has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
产品名称 |
[2-(2-Ethoxyphenyl)-4-quinolyl](piperidino)methanone |
|---|---|
分子式 |
C23H24N2O2 |
分子量 |
360.4 g/mol |
IUPAC 名称 |
[2-(2-ethoxyphenyl)quinolin-4-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C23H24N2O2/c1-2-27-22-13-7-5-11-18(22)21-16-19(17-10-4-6-12-20(17)24-21)23(26)25-14-8-3-9-15-25/h4-7,10-13,16H,2-3,8-9,14-15H2,1H3 |
InChI 键 |
NUZHVSCIMBTMNC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCC4 |
规范 SMILES |
CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B213855.png)
![Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B213856.png)
![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B213857.png)
![Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B213858.png)

![methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213864.png)

![methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213869.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B213870.png)
![2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213874.png)
